hydroxymethyl-dCDP

Description

Historical Overview of Research on Cytosine Modifications in Nucleic Acids

The understanding of cytosine modifications has evolved significantly over more than a century, from an initial discovery to a central topic in the field of epigenetics. The journey began with the identification of 5-methylcytosine (B146107) (5mC), which for a long time was the only known modified base in the DNA of higher organisms. nih.gov

The discovery in 2009 of 5-hydroxymethylcytosine (B124674) (5hmC) in mammalian DNA, particularly in brain and embryonic stem cells, marked a major turning point. mdpi.comwikipedia.org This finding, along with the identification of the Ten-eleven translocation (TET) family of enzymes that convert 5mC to 5hmC, opened a new chapter in epigenetics. wikipedia.orgepigenie.com It revealed that DNA methylation is not a static endpoint but a dynamic process. The TET enzymes can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are then recognized and excised by the base excision repair machinery, leading to the restoration of an unmodified cytosine. nih.govoatext.com While 5hmC was a recent discovery in mammals, it had been identified in bacteriophages as early as 1952. wikipedia.orgmdpi.com

This historical progression highlights a shift from viewing DNA as a static blueprint to understanding it as a dynamically regulated molecule, with cytosine modifications playing key roles in gene expression, development, and disease. biologists.combmj.com

Table 1: Historical Timeline of Key Discoveries in Cytosine Modification Research

| Year | Discovery | Significance |

| 1925 | Johnson and Coghill identify 5-methylcytosine (5mC) in the nucleic acid of the tubercle bacillus. wikipedia.orgencyclopedia.pub | First identification of a modified cytosine in a biological context. |

| 1948 | Hotchkiss provides definitive proof of 5mC in calf thymus DNA using paper chromatography. wikipedia.org | Confirmed the existence of 5mC in higher organisms. |

| 1952 | Wyatt and Cohen discover 5-hydroxymethylcytosine (5hmC) in the DNA of T-even bacteriophages. wikipedia.orgmdpi.com | First observation of 5hmC in a biological system, highlighting a unique viral DNA component. |

| 1975 | Holliday and Pugh, and independently Riggs, propose that DNA methylation could act as an epigenetic switch for gene activity. bmj.combmj.com | Foundational hypothesis for the field of epigenetics, linking DNA modification to gene regulation. |

| 2009 | Two independent research groups identify 5hmC in mammalian DNA (mouse Purkinje neurons and embryonic stem cells). mdpi.commdpi.com | "Rediscovery" of 5hmC in mammals, launching a new area of epigenetic research. |

| 2009 | Tahiliani et al. identify TET1 as the enzyme responsible for converting 5mC to 5hmC. epigenie.com | Provided a mechanistic basis for the formation of 5hmC and active DNA demethylation. |

| 2011 | Ito et al. show that TET enzymes can further oxidize 5hmC to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). epigenie.com | Elucidated the subsequent steps in the active DNA demethylation pathway. |

Detailed Research Findings

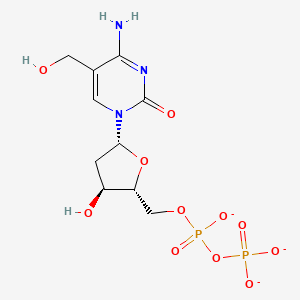

Table 2: Properties of 5-Hydroxymethyldeoxycytidine Diphosphate (B83284)

| Property | Value | Source |

| IUPAC Name | [(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate (B84403) | PubChem nih.gov |

| Molecular Formula | C₁₀H₁₇N₃O₁₁P₂ | PubChem nih.gov |

| Molecular Weight | 417.20 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 417.03383236 Da | PubChem nih.gov |

| ChEBI ID | CHEBI:835 | PubChem nih.gov |

| CAS Number | 94714-46-2 | PubChem nih.gov |

Table 3: Major Cytosine Modifications and Associated Enzymes

| Compound Name | Abbreviation | Key Enzymes in Formation/Conversion |

| 5-Methylcytosine | 5mC | DNA Methyltransferases (DNMTs) |

| 5-Hydroxymethylcytosine | 5hmC | Ten-eleven translocation (TET) enzymes |

| 5-Formylcytosine | 5fC | Ten-eleven translocation (TET) enzymes |

| 5-Carboxylcytosine | 5caC | Ten-eleven translocation (TET) enzymes |

Compound Names Mentioned

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H14N3O11P2-3 |

|---|---|

Molecular Weight |

414.18 g/mol |

IUPAC Name |

[[(2R,3S,5R)-5-[4-amino-5-(hydroxymethyl)-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl] phosphate |

InChI |

InChI=1S/C10H17N3O11P2/c11-9-5(3-14)2-13(10(16)12-9)8-1-6(15)7(23-8)4-22-26(20,21)24-25(17,18)19/h2,6-8,14-15H,1,3-4H2,(H,20,21)(H2,11,12,16)(H2,17,18,19)/p-3/t6-,7+,8+/m0/s1 |

InChI Key |

RQKDPSTWKKMBPM-XLPZGREQSA-K |

Isomeric SMILES |

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)CO)COP(=O)([O-])OP(=O)([O-])[O-])O |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=NC2=O)N)CO)COP(=O)([O-])OP(=O)([O-])[O-])O |

Origin of Product |

United States |

Biosynthesis and Metabolism of 5 Hydroxymethyldeoxycytidine Nucleotides

Enzymatic Pathways Leading to 5-Hydroxymethyldeoxycytidine Monophosphate (5hm-dCMP)

The initial and defining step in the creation of 5-hydroxymethylated cytosine bases is the conversion of deoxycytidine monophosphate (dCMP) to 5-hydroxymethyldeoxycytidine monophosphate (5hm-dCMP). This reaction is catalyzed by a specific enzyme and is intricately linked with cellular one-carbon metabolism.

Deoxycytidylate Hydroxymethylase Activity and Substrate Specificity

The key enzyme in this process is deoxycytidylate 5-hydroxymethyltransferase (also known as dCMP hydroxymethylase). wikipedia.org This enzyme facilitates the transfer of a hydroxymethyl group to the 5-position of the pyrimidine (B1678525) ring of dCMP. embopress.orgrcsb.org The reaction utilizes 5,10-methylenetetrahydrofolate as the one-carbon donor, which is converted to tetrahydrofolate in the process. wikipedia.org

Deoxycytidylate hydroxymethylase exhibits a high degree of substrate specificity. Structural studies of the enzyme from bacteriophage T4 reveal a deep active-site pocket where dCMP binds. embopress.org While the binding site for the deoxyribose and phosphate (B84403) portions of the nucleotide is similar to that of thymidylate synthases (which methylate dUMP), the region that recognizes the cytosine base is distinct, ensuring the correct substrate is targeted. embopress.orgnih.gov The enzyme shows a strong preference for dCMP and does not act on dUMP or other deoxynucleotides. embopress.org

Table 1: Characteristics of Bacteriophage T4 Deoxycytidylate Hydroxymethylase

| Property | Description |

| Enzyme Commission (EC) Number | 2.1.2.8 wikipedia.orgembopress.org |

| Substrates | Deoxycytidylate (dCMP), 5,10-Methylenetetrahydrofolate wikipedia.org |

| Products | 5-Hydroxymethyldeoxycytidylate (5hm-dCMP), Tetrahydrofolate wikipedia.org |

| Structure | Homodimer embopress.orgnih.gov |

| Substrate Binding | Involves a deep active-site pocket with specific recognition of the cytosine base. embopress.org |

Intersections of One-Carbon Metabolism in 5hm-dCMP Synthesis

The synthesis of 5hm-dCMP is intrinsically linked to one-carbon metabolism, a network of biochemical reactions that transfer one-carbon units for various biosynthetic processes. creative-proteomics.comtavernarakislab.gr The folate cycle, a central component of one-carbon metabolism, provides the essential cofactor, 5,10-methylenetetrahydrofolate. wikipathways.orgnih.gov This molecule carries the one-carbon unit in an intermediate oxidation state, ready for transfer by deoxycytidylate hydroxymethylase. wikipathways.org

The regeneration of tetrahydrofolate from dihydrofolate, a byproduct of some related reactions, is crucial for maintaining the pool of folate cofactors necessary for continuous 5hm-dCMP synthesis and other essential processes like purine (B94841) and thymidylate synthesis. nih.gov This highlights the interconnectedness of nucleotide metabolism pathways within the cell.

Phosphorylation of 5hm-dCMP to 5hm-dCDP: The Role of Specific Kinases

Once 5hm-dCMP is synthesized, it must be phosphorylated to its diphosphate (B83284) form, 5-hydroxymethyl-dCDP (5hm-dCDP), to proceed towards incorporation into DNA. This step is carried out by specific kinases that recognize the modified nucleotide.

Deoxynucleotide Monophosphate Kinase Function in 5hm-dCDP Formation

The phosphorylation of 5hm-dCMP is catalyzed by deoxynucleotide monophosphate (dNMP) kinases. jenabioscience.com A well-studied example is the dNMP kinase from bacteriophage T4. jenabioscience.comuniprot.org This enzyme is notable for its ability to phosphorylate three structurally distinct deoxynucleoside monophosphates: dGMP, dTMP, and, importantly, 5-hydroxymethyl-dCMP (5hm-dCMP). jenabioscience.comuniprot.orgrcsb.org It notably excludes dCMP and dAMP from its substrate repertoire. uniprot.orgrcsb.org

The reaction catalyzed by this kinase is the transfer of a phosphate group from a donor, typically ATP, to 5hm-dCMP, yielding 5hm-dCDP and ADP. uniprot.org The specificity of the T4 dNMP kinase for 5hm-dCMP is a critical step in ensuring that hydroxymethylcytosine, rather than cytosine, is ultimately incorporated into the phage's DNA. uniprot.org

Table 2: Substrate Specificity of Bacteriophage T4 Deoxynucleotide Monophosphate Kinase

| Substrate | Phosphorylated? | Michaelis Constant (KM) |

| 5-hydroxymethyl-dCMP (hmdCMP) | Yes | 49-56 µM uniprot.org |

| dGMP | Yes | 61-91 µM uniprot.org |

| dTMP | Yes | 210-270 µM uniprot.org |

| dCMP | No | N/A |

| dAMP | No | N/A |

ATP Dependence and Cofactor Requirements in Kinase Reactions

The phosphorylation of 5hm-dCMP by dNMP kinases is an ATP-dependent process. uniprot.orgjenabioscience.com ATP serves as the primary phosphate donor for the reaction. jenabioscience.com In addition to ATP, these kinase reactions have a crucial requirement for divalent metal ions, most commonly magnesium (Mg²⁺). jenabioscience.comdiva-portal.org Magnesium ions play a vital role in chelating the phosphate groups of ATP, facilitating the proper orientation of the substrate within the enzyme's active site and assisting in the catalytic transfer of the phosphate group. diva-portal.orgresearchgate.net The concentration of both ATP and magnesium can influence the enzyme's activity and efficiency in phosphorylating its substrates. researchgate.net

Subsequent Phosphorylation to 5-Hydroxymethyldeoxycytidine Triphosphate (5hm-dCTP)

Following the formation of 5hm-dCDP, a final phosphorylation event is necessary to produce 5-hydroxymethyldeoxycytidine triphosphate (5hm-dCTP), the form that can be directly utilized by DNA polymerases for DNA synthesis. arizona.edupnas.org This reaction is catalyzed by nucleoside diphosphate (NDP) kinases. google.com

NDP kinases are generally less specific than monophosphate kinases regarding the base of the nucleotide. mdpi.com They catalyze the transfer of the terminal phosphate group from a nucleoside triphosphate (often ATP) to a nucleoside diphosphate. In this context, NDP kinase would utilize a donor like ATP to phosphorylate 5hm-dCDP, resulting in the formation of 5hm-dCTP and ADP. google.com This final step completes the biosynthetic pathway, making the modified nucleotide available for the synthesis of hydroxymethylated DNA. nih.gov

Metabolic Interconnections and Competition with Canonical Deoxycytidine Nucleotides (dCMP, dCDP, dCTP)

The biosynthesis and metabolism of 5-hydroxymethyldeoxycytidine (5hm-dC) nucleotides are intrinsically linked to the canonical deoxycytidine nucleotide pools. In organisms such as the T4 bacteriophage, which utilize 5hm-dC in their genome instead of cytosine, a specialized enzymatic pathway exists to produce these modified nucleotides. nih.govgrantome.com This pathway begins with the conversion of deoxycytidine monophosphate (dCMP) to 5-hydroxymethyldeoxycytidine monophosphate (5hm-dCMP), catalyzed by dCMP hydroxymethylase. nih.govgrantome.com The resulting 5hm-dCMP is then phosphorylated to 5-hydroxymethyldeoxycytidine diphosphate (hydroxymethyl-dCDP) and subsequently to 5-hydroxymethyldeoxycytidine triphosphate (5hm-dCTP). rhea-db.org This parallel pathway creates direct competition with the host's metabolic machinery for substrates and enzymes, and the resulting modified nucleotides can influence the regulation of the entire deoxynucleotide pool.

Enzyme Activities on Modified and Unmodified Cytidine (B196190) Diphosphates

The introduction of a hydroxymethyl group at the C5 position of the pyrimidine ring significantly alters the substrate specificity of various enzymes involved in nucleotide metabolism. This leads to differential processing of modified versus unmodified cytidine diphosphates and their tri- and monophosphate counterparts.

Several enzymes demonstrate a clear preference for the canonical, unmodified nucleotides and exhibit reduced or no activity on their 5-hydroxymethylated forms. For instance, a dCTP- and dCDP-splitting enzyme purified from Acholeplasma laidlawii B-PG9, which hydrolyzes dCTP and dCDP, shows little to no activity on 5-hydroxymethyl dCTP. researchgate.net Similarly, the human (d)CTP-specific deaminase CDADC1, which efficiently deaminates dCTP and CTP, has only trace activity on 5hm-dCTP, suggesting that the C5 modification is sterically unfavorable for its active site. nih.gov Research on the Mycobacterium tuberculosis Dcd:dut enzyme also found that 5-hydroxymethyl-dCTP is a weak substrate compared to the canonical dCTP. nih.gov

Conversely, some enzymes, particularly those from bacteriophages that rely on modified bases, are highly specific for the hydroxymethylated forms. A key example is the bacteriophage T4 deoxynucleotide kinase (DNK), which is unique in its ability to phosphorylate three structurally different nucleotides: dGMP, dTMP, and 5-hydroxymethyl-dCMP. rhea-db.org Crucially, this enzyme does not recognize the canonical dCMP as a substrate, thereby ensuring the specific production of this compound in the phage's metabolic pathway. rhea-db.org

| Enzyme | Organism/Source | Canonical Substrate | Activity on Canonical Substrate | Modified Substrate | Activity on Modified Substrate | Reference |

|---|---|---|---|---|---|---|

| dCTP/dCDP-splitting enzyme | Acholeplasma laidlawii B-PG9 | dCTP/dCDP | Active | 5-hydroxymethyl dCTP | Little to no activity | researchgate.net |

| CDADC1 ((d)CTP Deaminase) | Human | dCTP | High (kcat = 3.5 s-1) | 5hm-dCTP | Trace activity | nih.gov |

| Dcd:dut | Mycobacterium tuberculosis | dCTP | Active | 5-hydroxymethyl-dCTP | Weak substrate | nih.gov |

| Deoxynucleotide Kinase (DNK) | Bacteriophage T4 | dCMP | Inactive | 5-hydroxymethyl-dCMP | Active | rhea-db.org |

| Cytidine Deaminase (CDA) | Arabidopsis thaliana | Deoxycytidine | Active | 5-hydroxymethyl-deoxycytidine | Inactive | oup.com |

Regulation of Deoxynucleotide Pool Homeostasis and 5hm-dCDP Precursors

The introduction of precursors for 5hm-dCDP into this system creates new regulatory challenges and interconnections. In T4 phage-infected cells, the phage-induced enzymes ensure a robust supply of 5hm-dC nucleotides. pnas.org These modified nucleotides can then participate in the allosteric regulation of other key enzymes. A significant finding is that 5-hydroxymethyl deoxycytidine 5'-triphosphate (5hm-dCTP) acts as a potent allosteric activator for the T2r+ bacteriophage-induced deoxycytidylate (dCMP) deaminase. researchgate.net Its effect is comparable to that of dCTP on the host enzyme, demonstrating a direct regulatory feedback loop where the end-product of the modified pathway influences an early step in pyrimidine metabolism. researchgate.net

| Regulatory Enzyme | Effector Molecule | Effect | Target Enzyme/Process | Organism/Source | Reference |

|---|---|---|---|---|---|

| Ribonucleotide Reductase (RNR) | dATP | Allosteric Inhibition (Overall Activity) | Reduction of all NDPs | General | frontiersin.orgnih.gov |

| Ribonucleotide Reductase (RNR) | ATP | Allosteric Activation (Overall Activity) | Reduction of all NDPs | General | frontiersin.orgnih.gov |

| Ribonucleotide Reductase (RNR) | dTTP | Allosteric Regulation (Substrate Specificity) | Promotes GDP reduction | General | frontiersin.org |

| dCMP Deaminase | 5-hydroxymethyl dCTP | Allosteric Activation | dCMP Deamination | Bacteriophage T2r+ | researchgate.net |

| DCTPP1 (dCTP Pyrophosphatase) | dCDP | Competitive Inhibition | dCTP Hydrolysis | Human | portlandpress.com |

Molecular Mechanisms in Dna Modification and Epigenetic Regulation

Incorporation of 5-Hydroxymethyldeoxycytidine into DNA

The presence of 5-hydroxymethylcytosine (B124674) (5hmC) in DNA is a result of intricate enzymatic pathways that either modify existing bases or incorporate modified nucleotides during DNA synthesis. The precursor molecule, 5-hydroxymethyldeoxycytidine triphosphate (5-hmdCTP), is synthesized from its diphosphate (B83284) form, hydroxymethyl-dCDP.

Distinction and Relationship with 5-Methylcytosine (B146107) and 5-Hydroxymethylcytosine in DNA

5-Hydroxymethylcytosine (5hmC) is now recognized as the "sixth base" of the genome, distinct from its precursor 5-methylcytosine (5mC), which is often called the "fifth base". mdpi.comnih.gov The primary pathway for the formation of 5hmC in mammalian DNA is the enzymatic oxidation of 5mC. mdpi.comneb.com This reaction is catalyzed by the Ten-eleven translocation (TET) family of dioxygenases. wikipedia.orgdoi.org While 5mC is generally associated with transcriptional repression and condensed chromatin, 5hmC is often linked to active gene regions. biomodal.comnih.gov

Initially considered merely a transient intermediate in the process of DNA demethylation, mounting evidence shows that 5hmC is a stable epigenetic mark with its own distinct biological roles and recognition proteins. mdpi.comnih.govresearchgate.net Its levels vary significantly across different tissues, with the highest abundance found in neuronal cells of the brain. activemotif.combiorxiv.org This discovery has refined our understanding of epigenetic control, suggesting a more complex system of regulation than previously thought. nih.gov The chemical distinction lies in the substitution at the 5th position of the cytosine ring: a methyl group (-CH₃) for 5mC and a hydroxymethyl group (-CH₂OH) for 5hmC. mdpi.com This seemingly small chemical change has profound effects on the base's biological function.

| Feature | 5-Methylcytosine (5mC) | 5-Hydroxymethylcytosine (5hmC) |

| Formation | Methylation of cytosine by DNA methyltransferases (DNMTs). nih.gov | Oxidation of 5mC by TET family enzymes. neb.comwikipedia.org |

| Associated Function | Generally associated with gene silencing and transcriptional repression. biomodal.com | Often linked to active or poised gene expression. biomodal.complos.org |

| Chromatin State | Typically found in condensed, heterochromatic regions. mdpi.com | Enriched in open, euchromatic regions and gene bodies of active genes. mdpi.comnih.gov |

| Role in Demethylation | The substrate for oxidation to 5hmC. wikipedia.orgresearchgate.net | An intermediate in the active demethylation pathway and a stable epigenetic mark. mdpi.comnih.gov |

| Protein Recognition | Binds to specific methyl-CpG-binding proteins (MBPs) that recruit repressive complexes. neb.comnih.gov | Recognized by a different set of "reader" proteins; repels most MBPs. neb.comoup.com |

Dynamic Interplay of 5-Hydroxymethylcytosine in Epigenetic Processes

5-hydroxymethylcytosine is not a static endpoint but a dynamic hub in epigenetic regulation, influencing everything from local gene expression to the large-scale architecture of chromatin.

Role as an Epigenetic Marker Modulating Gene Expression

5-hydroxymethylcytosine acts as a bona fide epigenetic marker that actively modulates gene expression. nih.gov Unlike 5mC, which is a hallmark of silenced genes, 5hmC is frequently enriched in the gene bodies and promoter regions of actively transcribed genes. plos.orgfrontiersin.org Its presence is positively correlated with gene expression levels in various tissues, particularly in the brain. plos.orgnih.gov

The regulatory function of 5hmC is mediated in part by a distinct set of "reader" proteins that specifically recognize and bind to it, while generally repelling proteins that bind to 5mC, such as MeCP2. neb.comoup.com This differential recognition allows for a nuanced control of transcription. The conversion of 5mC to 5hmC at a gene promoter can effectively reverse the repressive signal of 5mC, contributing to gene activation. oup.com Therefore, 5hmC is considered a key player in establishing and maintaining cell-specific transcription programs and has been implicated as a potential biomarker in various diseases, including cancer and neurological disorders. mdpi.comacs.org

Influence on Chromatin Architecture and Accessibility

The presence of modified cytosine bases has a direct impact on the physical structure of chromatin. 5-methylcytosine is a key component of heterochromatin, which is a tightly packed form of DNA that is generally inaccessible to transcription machinery. mdpi.com In contrast, 5-hydroxymethylcytosine is associated with euchromatin, a more open and accessible chromatin state. mdpi.combiomodal.com

The introduction of 5hmC into methylated regions can lead to a less condensed chromatin architecture. biomodal.com This structural change makes the DNA more accessible to transcription factors and other regulatory proteins, thereby facilitating gene expression. biomodal.comnih.gov By influencing the local chromatin environment, 5hmC plays a crucial role in regulating the accessibility of genomic regulatory regions like enhancers and promoters, which is fundamental to controlling cell-specific gene activity. nih.gov

Role in DNA Demethylation Pathways via Further Oxidation (5fC, 5caC)

5-hydroxymethylcytosine is a central intermediate in the active DNA demethylation pathway. qiagen.com This process involves the iterative oxidation of the methyl group on cytosine. The TET enzymes that convert 5mC to 5hmC can further oxidize 5hmC to 5-formylcytosine (B1664653) (5fC) and subsequently to 5-carboxylcytosine (5caC). wikipedia.orgdoi.orgresearchgate.net

These further oxidized bases, 5fC and 5caC, are recognized and excised by the enzyme Thymine DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway. oup.comnih.govnih.gov Once excised, the resulting abasic site is repaired, and an unmodified cytosine is inserted, completing the demethylation cycle. wikipedia.orgtaylorandfrancis.comepigenie.com This pathway represents a mechanism for actively removing methylation marks from the genome, independent of DNA replication. nih.govnih.gov While 5fC and 5caC are generally considered transient intermediates due to their efficient removal, they may also have their own specific reader proteins and regulatory functions. epigenie.comresearchgate.net

5 Hydroxymethyldeoxycytidine Diphosphate in Viral Replication and Host Virus Interactions

Bacteriophage-Mediated DNA Modifications and Replication Strategies

Bacteriophages have evolved sophisticated mechanisms to alter their DNA, thereby overcoming host defenses and ensuring their reproductive success. A prime example of this is the replacement of cytosine with modified bases like 5-hydroxymethylcytosine (B124674) (hmC). mdpi.com This fundamental change in the phage's genetic makeup has profound implications for its lifecycle.

Integration of 5-Hydroxymethylcytosine into Phage Genomes

The integration of 5-hydroxymethylcytosine (hmC) into the DNA of certain bacteriophages, such as T-even phages, is a deliberate and crucial aspect of their replication strategy. mdpi.comoup.com This process begins with the enzymatic conversion of deoxycytidine monophosphate (dCMP) to 5-hydroxymethyl-dCMP (hmdCMP). core.ac.uk This reaction is catalyzed by the phage-encoded enzyme dCMP hydroxymethylase. core.ac.ukiucr.org

Subsequently, hmdCMP is phosphorylated to its diphosphate (B83284) (hmdCDP) and then triphosphate (hmdCTP) forms. embopress.org The resulting 5-hydroxymethyl-dCTP serves as a substrate for the phage's DNA polymerase, which incorporates it into the nascent DNA strands during replication. embopress.orgbiorxiv.org This ensures that the phage genome is systematically populated with hmC instead of the canonical cytosine. biorxiv.org In some phages, like T4, this modification is taken a step further, with the hydroxymethyl groups of hmC being glucosylated by phage-encoded glucosyltransferases. biorxiv.orgnih.govnih.gov This additional layer of modification further enhances the protective capabilities of the phage DNA. biorxiv.orgnih.gov

Impact on Phage DNA Protection and Evasion of Host Restriction Systems

The primary advantage of incorporating 5-hydroxymethylcytosine (hmC) into the phage genome is the protection it affords against the host's restriction-modification (R-M) systems. mdpi.comnih.gov These bacterial defense mechanisms recognize and cleave specific DNA sequences, but this recognition is often thwarted by the presence of modified bases. mdpi.com Many host restriction endonucleases are unable to bind to or cleave DNA containing hmC, rendering the phage genome resistant to degradation. nih.govnih.gov

This protective effect is a classic example of the co-evolutionary arms race between phages and bacteria. osti.gov While the initial hmC modification provides broad protection against many restriction enzymes, some bacteria have evolved Type IV restriction systems, such as McrBC, that specifically target and cleave hmC-containing DNA. biorxiv.orgosti.gov In response, phages like T4 have developed a counter-strategy: the glucosylation of hmC residues. oup.combiorxiv.org This additional modification renders the phage DNA resistant to these hmC-specific restriction systems. biorxiv.org However, the arms race continues, as some bacteria possess restriction systems, like GmrSD, that can cleave glucosylated hmC DNA. biorxiv.orgnih.gov

The modification of phage DNA with hmC and its glucosylated derivatives also has implications for another major bacterial defense system: CRISPR-Cas. oup.comnih.gov Studies have shown that the presence of glucosylated hmC (glc-HMC) in the T4 phage genome can inhibit the activity of the CRISPR-Cas9 system, providing another layer of protection for the invading phage. nih.govasm.org Phages containing only hmC show an intermediate level of sensitivity, while those with unmodified cytosine are fully susceptible. nih.govasm.org

Inhibition of Host Cell DNA Replication by Modified Nucleotides

The production of modified nucleotides by bacteriophages can also serve to disrupt the host cell's own metabolic processes, including its DNA replication. Some phages encode proteins that can interfere with the host's nucleotide metabolism, effectively shutting down the synthesis of the host's genetic material. pnas.org For instance, some bacterial defense systems work by depleting the pool of specific deoxyribonucleotides, such as dCTP or dGTP, thereby halting phage replication. mdpi.com Conversely, phages can employ strategies to degrade the host genome, providing a ready supply of nucleotides for their own replication. oup.com

Furthermore, some phage-encoded proteins can directly inhibit host DNA replication. pnas.org For example, a protein from the T5 phage can bind to the host's Ung protein and use its activity to selectively cleave dUMP-containing DNA, which is more prevalent in the host's chromosome. pnas.org This leads to the arrest of bacterial DNA replication and cell division. pnas.org While not directly involving hydroxymethyl-dCDP, this illustrates the broader phage strategy of disrupting host replication for its own benefit.

Viral Enzyme Adaptation for 5-Hydroxymethyldeoxycytidine Nucleotide Metabolism

To facilitate the production and utilization of 5-hydroxymethylcytosine (hmC), bacteriophages have evolved a specialized suite of enzymes. These viral proteins are crucial for synthesizing the modified nucleotide and ensuring its preferential incorporation into the phage genome over the host's canonical nucleotides.

Characterization of Phage-Encoded dCMP Hydroxymethylase and Related Kinases

At the heart of hmC production is the enzyme deoxycytidylate (dCMP) hydroxymethylase (also known as dCMP hydroxymethyltransferase). core.ac.ukiucr.org This phage-encoded enzyme catalyzes the transfer of a hydroxymethyl group from a cofactor, N5,N10-methylenetetrahydrofolate, to dCMP, forming 5-hydroxymethyl-dCMP (hmdCMP). iucr.org Structurally, dCMP hydroxymethylase shares similarities with thymidylate synthase (TS), another key enzyme in nucleotide metabolism. core.ac.ukembopress.org However, despite these similarities, they perform distinct chemical reactions. embopress.org

Once hmdCMP is synthesized, it must be phosphorylated to its active triphosphate form. This is accomplished by a series of kinases. A phage-encoded deoxynucleoside monophosphate kinase phosphorylates hmdCMP to 5-hydroxymethyldeoxycytidine diphosphate (hmdCDP). embopress.org Subsequently, a host nucleoside diphosphate kinase typically catalyzes the final phosphorylation step to produce 5-hydroxymethyldeoxycytidine triphosphate (hmdCTP). embopress.org This hmdCTP is then ready to be used by the phage DNA polymerase for genome replication. embopress.org In some phages, these enzymes, including dCMP hydroxymethylase and various kinases, are thought to form a large, multi-enzyme complex known as the dNTP-synthesizing complex, which channels the precursors for efficient DNA synthesis. core.ac.uknih.gov

Mechanisms of Competition with Host Nucleotide Metabolic Pathways

Bacteriophages employ several strategies to ensure that their modified nucleotides are used in favor of the host's standard nucleotides. One key mechanism is the degradation of the host's dCTP pool. Some phages, like T4, encode a dCTPase that breaks down dCTP into dCMP. oup.comannualreviews.org This action serves two purposes: it eliminates the competing substrate for DNA polymerase and provides more dCMP substrate for the dCMP hydroxymethylase to convert into hmdCMP. oup.comannualreviews.org

Furthermore, the phage's DNA polymerase itself can exhibit a preference for the modified nucleotide. embopress.org This enzymatic specificity helps to ensure that hmC, rather than cytosine, is incorporated into the new phage DNA strands. The combination of depleting the host's competing nucleotide and having a polymerase that favors the modified one creates a highly efficient system for producing a fully modified phage genome. This metabolic reprogramming is a testament to the intricate co-evolutionary relationship between phages and their bacterial hosts. pnas.org

Broader Biological Significance and Cellular Contexts

Influence on Cellular Deoxynucleotide Pool Dynamics and Genomic Stability

The introduction of the hydroxymethyl-dCDP synthesis pathway profoundly alters the deoxynucleotide (dNTP) landscape within the host cell, a critical factor for maintaining genomic stability. nih.gov During a T4 phage infection, the cellular machinery is redirected to produce a large supply of Hm-dCTP at the expense of dCTP. nih.gov This metabolic shift is essential for the phage's replication strategy.

Research has shown that the regulation of these dNTP pools is tightly controlled. Studies on T4 mutants have provided detailed insights into these dynamics. For instance, a T4 mutant deficient in dCMP deaminase, an enzyme that would normally divert dCMP towards the synthesis of dUMP (a dTTP precursor), exhibits a massive expansion of the Hm-dCTP pool. oregonstate.edunih.gov This expansion is accompanied by a significant decrease in the dTTP pool. oregonstate.edu This inverse relationship suggests a sensitive feedback mechanism where high levels of dTTP can inhibit ribonucleotide reductase, the enzyme responsible for producing dCDP, thereby throttling the production of the precursor for the Hm-dCTP pathway. nih.govannualreviews.org This regulatory cross-talk ensures a balanced, albeit altered, supply of dNTPs necessary for rapid and efficient phage DNA replication. annualreviews.org

Maintaining the fidelity of the dNTP pool is paramount for the genomic stability of any organism. ebi.ac.uk In human cells, enzymes exist to "cleanse" the dNTP pool of non-canonical or modified nucleotides. One such enzyme is the deoxycytidine triphosphate pyrophosphatase (DCTPP1), which has been shown to hydrolyze modified dCTPs, including 5-methyl- and 5-hydroxymethyl-dCTP, more efficiently than dCTP itself. biorxiv.org This activity suggests a safeguarding role for DCTPP1, preventing the accidental incorporation of such modified bases into the human genome and thus preserving genomic integrity. biorxiv.orgportlandpress.com

Table 1: Impact of T4 Phage Enzyme Mutations on dNTP Pool Composition This table summarizes research findings on how specific genetic mutations in bacteriophage T4 affect the relative concentrations of deoxynucleoside triphosphate (dNTP) pools in infected *E. coli.*

| Mutant Enzyme | Gene | Effect on dNTP Pools | Consequence for Genomic Stability | Reference(s) |

|---|---|---|---|---|

| dCMP Deaminase | cd | Dramatically increased Hm-dCTP levels; Decreased dTTP levels. | Creates a severe pool imbalance, leading to increased AT-to-GC transition mutations. | oregonstate.edunih.gov |

| Ribonucleotide Reductase | nrd | Drastic reduction in all dNTPs, including the precursors for Hm-dCTP. | Halts DNA synthesis due to substrate depletion. | annualreviews.orgpnas.org |

| dCMP Hydroxymethylase | gene 42 | Prevents synthesis of 5hm-dCMP and subsequent hydroxymethylated products. | DNA synthesis proceeds with cytosine instead of hydroxymethylcytosine, rendering the phage DNA susceptible to host restriction enzymes. | pnas.orgnih.govasm.org |

Roles in DNA Integrity and Repair Pathways

The primary role of the this compound pathway in bacteriophages is to ensure the integrity of the viral genome in a hostile host environment. embopress.org By substituting cytosine with hydroxymethylcytosine, the phage DNA is protected from degradation by most of the host cell's restriction endonucleases, which recognize specific unmodified DNA sequences. rcsb.orgoregonstate.edu This modification is therefore a direct mechanism for maintaining the structural integrity of the phage's genetic material.

While protective in its intended viral context, the presence of hydroxymethylated bases can be problematic if they arise in other organisms or contexts, potentially triggering DNA repair pathways. nih.gov Cellular systems have evolved sophisticated mechanisms to maintain DNA integrity, including base excision repair (BER), nucleotide excision repair, and double-strand break repair. nih.govnumberanalytics.commdpi.com The BER pathway is particularly relevant, as it deals with damage to individual bases, such as that caused by oxidation or deamination. mdpi.com

Metabolites derived from the hydroxymethylation pathway can be substrates for enzymes involved in DNA repair and metabolism. For example, dCMP deaminase can act on 5-hydroxymethyl-dCMP (5hmdCMP). pnas.orgpnas.org Furthermore, recent studies have shown that the deamination of 5hmdCMP to 5-hydroxymethyl-dUMP (hmdUMP) and its subsequent incorporation into DNA can lead to the formation of DNA single-strand breaks during the BER process, initiated by the glycosylase SMUG1. nih.govembopress.org This illustrates a scenario where a modification intended for protection can, in a different context, be recognized as damage and lead to DNA strand breaks, highlighting the critical role of repair pathways in handling such non-canonical bases to preserve DNA integrity. nih.govembopress.org

Table 2: Key Enzymes at the Interface of this compound Metabolism and DNA Integrity This table outlines the functions of crucial enzymes involved in the synthesis, modification, and cellular response to hydroxymethylated cytosine nucleotides.

| Enzyme | Function | Relevance to DNA Integrity | Reference(s) |

|---|---|---|---|

| dCMP Hydroxymethylase (dCH) | Converts dCMP to 5-hydroxymethyl-dCMP (5hm-dCMP). | Initiates the modification pathway that protects phage DNA from host restriction enzymes. | embopress.orgnih.govrcsb.org |

| Deoxynucleotide Monophosphate Kinase | Phosphorylates 5hm-dCMP to this compound. | Continues the synthesis pathway for the protective nucleotide Hm-dCTP. | uniprot.orgpnas.orguniprot.org |

| Deoxycytidylate (dCMP) Deaminase | Deaminates dCMP to dUMP; can also act on 5hmdCMP. | Can divert hydroxymethylated precursors, influencing dNTP pools and potentially creating substrates that lead to DNA repair activation if mis-incorporated. | nih.govpnas.orgpnas.org |

| DCTPP1 (dCTP Pyrophosphatase 1) | Hydrolyzes non-canonical dCTPs, including 5-hydroxymethyl-dCTP, to their monophosphate form. | Acts as a "pool cleansing" enzyme in human cells to prevent incorporation of modified bases, thereby safeguarding genomic integrity. | biorxiv.orgportlandpress.com |

| SMUG1 (Single-strand-selective Monofunctional Uracil-DNA Glycosylase) | A DNA glycosylase that initiates Base Excision Repair (BER). | Can recognize and excise incorporated 5-hydroxymethyl-uracil (from deaminated 5hmdCMP), leading to single-strand breaks as part of the repair process. | nih.govembopress.org |

Implications for Cellular State Transitions and Development

The precise regulation of dNTP pools is not only crucial for fending off viral threats but is also fundamental to the control of cellular state transitions, such as cell cycle progression and organismal development. tandfonline.comnih.gov The early embryonic development of organisms like Drosophila and Xenopus is characterized by rapid, synchronous cell divisions that are highly dependent on a sufficient supply of dNTPs. tandfonline.comnih.gov Perturbations in the dNTP pools, such as the depletion of a specific nucleotide, can cause replication stress and trigger DNA replication checkpoints, leading to a slowdown or arrest of the cell cycle. nih.gov This demonstrates that dNTP levels are not merely substrates for DNA synthesis but also act as signals that inform the cell cycle machinery about the cell's readiness to divide.

While direct evidence for a role of this compound in mammalian development is limited, the study of related enzymes provides intriguing clues. The human enzyme CDADC1, a deaminase that can act on (d)CTP and, to a much lesser extent, 5-hydroxymethyl-dCTP, is expressed at high levels in the testes. pnas.org This tissue-specific expression pattern suggests a potential role for this enzyme, and by extension the regulation of cytidine (B196190) nucleotide pools, in specialized developmental processes like spermatogenesis. pnas.org The existence of robust enzymatic systems in mammals, like DCTPP1, designed to prevent the accumulation and incorporation of modified nucleotides such as 5-hydroxymethyl-dCTP, further underscores the evolutionary pressure to maintain a canonical nucleotide pool for ensuring genomic fidelity during the complex cellular transitions of development. biorxiv.orgportlandpress.com

Table 3: Compound Names Mentioned in Article

| Full Chemical Name | Abbreviation/Common Name |

|---|---|

| 2'-deoxy-5-hydroxymethylcytidine-5'-diphosphate | This compound / hm-dCDP |

| 2'-deoxycytidine-5'-monophosphate | dCMP |

| 5-hydroxymethyl-2'-deoxycytidine monophosphate | 5hm-dCMP / hmdCMP |

| 5-hydroxymethyl-2'-deoxycytidine triphosphate | Hm-dCTP |

| 2'-deoxycytidine-5'-triphosphate | dCTP |

| 2'-deoxycytidine-5'-diphosphate | dCDP |

| 2'-deoxyuridine-5'-monophosphate | dUMP |

| 2'-deoxythymidine-5'-triphosphate | dTTP |

| 5-hydroxymethyl-2'-deoxyuridine monophosphate | hmdUMP |

| Cytidine 5'-diphosphate | CDP |

| 5-methyl-dCMP | 5mdCMP |

| 5-methyl-dCTP | 5mdCTP |

Advanced Research Directions and Open Questions

Identification of Novel Metabolic Intermediates and Enzymes in 5hm-dCDP Pathways

The metabolic pathways that produce and utilize 5hm-dCDP are not fully elucidated, with distinct routes identified in different domains of life. Research is actively seeking to identify new enzymes and intermediate molecules that complete our understanding of these critical biochemical processes.

In many bacteriophages, the pathway to genomic hydroxymethylcytosine begins at the monophosphate level. The enzyme dCMP hydroxymethylase (dCH), a homolog of thymidylate synthase, catalyzes the conversion of deoxycytidine monophosphate (dCMP) to 5-hydroxymethyl-dCMP (5hm-dCMP). researchgate.netrcsb.orgiucr.org This initial step is crucial for generating the modified nucleotide precursor. Following this, phosphorylation events are required. The bacteriophage T4 deoxynucleotide monophosphate (dNMP) kinase is a key enzyme that phosphorylates 5hm-dCMP to 5hm-dCDP. uniprot.orgcellsciences.comnih.gov This kinase is notable for its broad substrate specificity, also acting on dGMP and dTMP. nih.govebi.ac.uk The final phosphorylation to 5-hydroxymethyl-dCTP (5hm-dCTP) is then carried out, creating the triphosphate nucleotide ready for incorporation into the phage genome, a process that has been successfully engineered in E. coli. nih.govasm.org

In mammals, the generation of hydroxymethylated cytosine primarily occurs post-replication, directly on DNA. The Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, TET3) oxidizes 5-methylcytosine (B146107) (5mC) to 5-hydroxymethylcytosine (B124674) (5hmC). nih.govfrontiersin.org This 5hmC in DNA can then be further oxidized by TET enzymes to 5-formylcytosine (B1664653) (5fC) and 5-carboxylcytosine (5caC), which are subsequently excised by thymine-DNA glycosylase (TDG) as part of the base excision repair (BER) pathway, leading to active DNA demethylation. nih.govfrontiersin.org

However, nucleotides containing 5hmC can also enter the cellular pool through the breakdown and recycling of modified DNA. ox.ac.uk The metabolism of these recycled hydroxymethylated nucleosides and nucleotides is an area of intense investigation. Research has shown that cytidine (B196190) monophosphate kinase 1 (CMPK1) can limit the production of 5hm-dCTP, suggesting it may act on 5hm-dCMP. ox.ac.uk A novel enzymatic activity has been identified where cytidine deaminase (CDA) can deaminate 5-hydroxymethyldeoxycytidine (5hmdC), producing 5-hydroxymethyldeoxyuridine (5hmdU), which, if phosphorylated and incorporated into DNA, can cause damage. ox.ac.uk Furthermore, the human enzyme CDADC1, related to dCMP deaminase, shows trace activity on 5hm-dCTP, indicating a potential, albeit inefficient, pathway for its deamination. pnas.org

The table below summarizes key enzymes and their roles in the known pathways.

| Enzyme Name | Organism/Family | Substrate(s) | Product(s) | Function/Pathway |

| dCMP Hydroxymethylase (dCH) | Bacteriophage T4 | dCMP | 5hm-dCMP | De novo synthesis of 5hm-dCMP researchgate.netrcsb.org |

| T4 dNMP Kinase | Bacteriophage T4 | 5hm-dCMP, dGMP, dTMP | 5hm-dCDP, dGDP, dTDP | Phosphorylation to diphosphate (B83284) uniprot.orgcellsciences.com |

| TET Family (TET1, TET2, TET3) | Mammals | 5mC (in DNA) | 5hmC (in DNA) | Epigenetic modification, DNA demethylation nih.govfrontiersin.org |

| Cytidine Deaminase (CDA) | Mammals | 5hmdC | 5hmdU | Nucleotide salvage/degradation ox.ac.uk |

| Cytidylate Kinase 1 (CMPK1) | Mammals | 5hmdCMP (inferred) | 5hmdCDP (inferred) | Restricts 5hm-dCTP production ox.ac.uk |

| Thymine-DNA Glycosylase (TDG) | Mammals | 5fC, 5caC (in DNA) | Abasic site | Base excision repair frontiersin.org |

This table is interactive. Click on the headers to sort.

Open questions remain regarding the specific kinases in mammals that phosphorylate recycled 5hm-dCMP and 5hm-dCDP, and whether other enzymes can act on these modified nucleotides, potentially shunting them into different metabolic fates.

Comprehensive Analysis of Regulatory Networks Governing 5hm-dCDP Metabolism

The cellular concentration and activity of 5hm-dCDP and its related metabolites are tightly controlled by complex regulatory networks. These networks operate at transcriptional, post-transcriptional, and metabolic levels, ensuring that the production and utilization of these molecules are appropriate for the cell's state.

In mammals, the regulation of 5hmC levels is predominantly focused on the activity of the TET enzymes. TET activity is dependent on cofactors such as Fe(II) and α-ketoglutarate (α-KG). ashpublications.orgfrontiersin.org The availability of these cofactors links TET activity directly to the cell's metabolic state. For instance, metabolites from the TCA cycle like succinate (B1194679) and fumarate, as well as the oncometabolite 2-hydroxyglutarate (2-HG) produced by mutant IDH enzymes, can competitively inhibit TET enzymes and reduce global 5hmC levels. ashpublications.orgfrontiersin.org Conversely, Vitamin C (ascorbate) can enhance TET activity, likely by helping to maintain the iron cofactor in its reduced Fe(II) state. frontiersin.orgaai.org

TET enzyme function is also governed by a host of protein-protein interactions and post-translational modifications (PTMs). nih.govnih.gov The CXXC domains in TET1 and TET3 mediate binding to CpG-rich DNA regions, influencing where 5hmC is deposited. nih.govuni-muenchen.de TET enzymes are subject to numerous PTMs, including phosphorylation, ubiquitination, and O-GlcNAcylation, which can affect their stability, localization, and enzymatic activity. nih.govfrontiersin.orgresearchgate.net For example, O-GlcNAcylation of TET3 can lead to its export from the nucleus, thereby decreasing genomic 5hmC. mdpi.com Additionally, microRNAs (miRs), such as miR-22 and members of the miR-29 family, can post-transcriptionally downregulate TET expression, impacting cellular differentiation and disease states. frontiersin.orgfrontiersin.org

In bacteriophages, the regulation of the 5hm-dCDP pathway is linked to the phage's life cycle. The expression of dCMP hydroxymethylase is timed to occur early after infection, and its production is later repressed once phage DNA replication is underway. nih.gov This temporal control ensures that the necessary building blocks for the modified phage genome are available when needed.

The table below details some of the key regulatory mechanisms.

| Regulatory Mechanism | Target Enzyme/Process | Effect on 5hmC/5hm-dCDP levels | Key Molecules/Factors |

| Metabolic Cofactors | TET Enzymes | Modulated | α-KG (activator), Vitamin C (enhancer) ashpublications.orgaai.org |

| Metabolic Inhibition | TET Enzymes | Decreased | 2-HG, Succinate, Fumarate ashpublications.orgfrontiersin.org |

| Post-Translational Modification | TET Enzymes | Modulated | Phosphorylation, O-GlcNAcylation, Ubiquitination nih.govresearchgate.net |

| Protein Interaction | TET Enzymes | Localized Activity | CXXC domains, WT1, SIN3A nih.govuni-muenchen.de |

| MicroRNA Regulation | TET Enzymes | Decreased Expression | miR-22, miR-29 family frontiersin.orgfrontiersin.org |

| Transcriptional Control | dCMP Hydroxymethylase | Timed Expression | Phage regulatory proteins nih.gov |

This table is interactive. Click on the headers to sort.

A major open question is how the salvage pathways for hydroxymethylated nucleotides are regulated in mammals and whether there is crosstalk between the de novo synthesis pathway in phages and the host cell's metabolism.

In Vivo Dynamics and Functional Characterization of 5hm-dCDP in Diverse Organisms

The functional role and dynamic nature of 5hm-dCDP and its derivatives vary significantly across different organisms, reflecting diverse biological strategies.

In T-even bacteriophages, the function is clear: the complete replacement of cytosine with glucosylated 5-hydroxymethylcytosine in the genome. This is achieved by producing a high concentration of 5hm-dCTP, which outcompetes the host's dCTP for incorporation by the phage DNA polymerase. asm.org This extensive modification renders the phage DNA resistant to the host's restriction enzyme-based defense systems. researchgate.netiucr.org The in vivo dynamics have been explored by engineering E. coli to produce 5hm-dCTP, demonstrating that a significant portion of the bacterial genome's cytosine can be replaced by 5hmC. nih.gov

In mammals, the situation is more nuanced. The nucleotide 5hm-dCDP is not a standard component of the deoxynucleotide pool for DNA synthesis. Instead, its precursor, 5hmC, exists as a stable epigenetic mark in the DNA of post-mitotic cells like neurons, where its levels are particularly high. mdpi.comrockefeller.edu The dynamic changes in 5hmC levels are critical during embryonic development and cell differentiation, especially in the hematopoietic and nervous systems. mdpi.combiorxiv.org For instance, during erythroid lineage commitment, global 5hmC levels first increase and then decrease during terminal differentiation, a process driven primarily by TET2. mdpi.com In postmitotic Purkinje neurons, the TET-mediated deposition of 5hmC is required for terminal differentiation and proper gene expression. rockefeller.edu

The presence of hydroxymethylated nucleotides in the cellular pool, likely arising from DNA turnover, is carefully managed. Research suggests that the accumulation of these modified nucleotides can be mutagenic. ox.ac.uk The action of enzymes like CMPK1 and CDA appears to be part of a quality control mechanism to prevent the erroneous incorporation of 5hmdC or its derivatives into the genome during replication. ox.ac.uk

The table below highlights the functional roles of 5hm-dCDP-related pathways in different organisms.

| Organism | Primary Role of 5hmC Pathway | In Vivo Dynamics | Functional Consequence |

| Bacteriophages (T-even) | Genomic Modification | High levels of 5hm-dCTP pool during replication | Evasion of host restriction systems iucr.orgasm.org |

| Escherichia coli (engineered) | Genomic Modification | ~25-30% replacement of dC with 5hmC in genome | Demonstrates feasibility of large-scale genomic modification nih.gov |

| Mammals (e.g., Mouse, Human) | Epigenetic Regulation & DNA Demethylation | Dynamic changes in 5hmC (in DNA) during development and differentiation mdpi.comrockefeller.edu | Regulation of gene expression, cell fate determination rockefeller.edu |

| Mammals (Nucleotide Pool) | Salvage/Quality Control | Low/transient levels, tightly regulated | Prevention of mutagenesis from incorporation of modified bases ox.ac.uk |

This table is interactive. Click on the headers to sort.

Future research will need to develop more sensitive methods to detect and quantify the in vivo levels of 5hm-dCMP, 5hm-dCDP, and 5hm-dCTP in mammalian cells. Understanding the dynamics of this pool, how it is regulated, and its precise functional consequences—whether in signaling or as a source of DNA damage—remains a significant and exciting challenge in the field.

Q & A

Q. How can researchers ensure compliance with Open Access mandates when publishing this compound-related findings funded by public grants?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.